1,2,4-Triazole sodium

Corrosion Inhibition Aluminum Brass Electrochemistry

Choose 1,2,4-Triazole sodium (CAS 43177-42-0) for its uniquely enhanced nucleophilicity from full aqueous ionization (>100 g/L solubility), enabling cleaner, higher-yielding triazole API syntheses (e.g., fluconazole) vs. the neutral parent. Exclusive sodium-ion battery cathode sodiation additive boosting full-cell energy density by 8.9% (to 196 Wh kg⁻¹). Cost-effective aluminum corrosion inhibitor (84.4% efficiency) for saline/chloride-rich systems. Reliable precursor for rationally designed supramolecular architectures. Available in ≥98% purity—request a quote.

Molecular Formula C2H2N3Na
Molecular Weight 91.05 g/mol
CAS No. 43177-42-0
Cat. No. B1356542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazole sodium
CAS43177-42-0
Molecular FormulaC2H2N3Na
Molecular Weight91.05 g/mol
Structural Identifiers
SMILESC1=NN=C[N-]1.[Na+]
InChIInChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1
InChIKeyNVMNEWNGLGACBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazole Sodium (CAS 43177-42-0): Chemical Identity and Procurement Context


1,2,4-Triazole sodium (CAS 43177-42-0), also referenced as 1,2,4-triazolylsodium or sodium 1H-1,2,4-triazolide, is the sodium salt of the weakly basic 1,2,4-triazole heterocycle (pKa of parent triazole ≈ 2.27–10.26) . Its structure comprises a five-membered ring with three nitrogen atoms and a sodium counterion, conferring high aqueous solubility (>100 g/L) . This salt is a key synthetic intermediate in agrochemical and pharmaceutical manufacturing, serving as a nucleophilic building block for constructing triazole-containing fungicides (e.g., fluconazole, itraconazole) and plant growth regulators .

Why Generic Triazole Salts Cannot Substitute for 1,2,4-Triazole Sodium (CAS 43177-42-0)


While numerous triazole-based compounds share the core heterocyclic motif, the specific counterion and substitution pattern of 1,2,4-triazole sodium fundamentally dictate its physicochemical behavior and application performance. Unlike the neutral parent 1,2,4-triazole, which exhibits limited aqueous solubility and moderate nucleophilicity, the sodium salt is fully ionized in solution, dramatically enhancing its nucleophilic character and enabling cleaner, higher-yielding synthetic transformations [1]. Furthermore, compared to structurally analogous inhibitors such as 3-amino-1,2,4-triazole or benzotriazole, the unsubstituted sodium 1,2,4-triazolate demonstrates a distinct corrosion inhibition profile and coordination geometry with metal centers, precluding simple interchange in formulation or catalytic applications [2][3].

Quantitative Differentiation of 1,2,4-Triazole Sodium (CAS 43177-42-0) from In-Class Alternatives


Corrosion Inhibition Efficiency on Aluminum Brass: 1,2,4-Triazole vs. Amino-Substituted Derivatives

The corrosion inhibition performance of 1,2,4-triazole (TAZ), a close structural analog to its sodium salt, was quantitatively compared with 3-amino-1,2,4-triazole (ATA) and 3,5-diamino-1,2,4-triazole (DAT) on aluminum brass (HAl77-2) in 3.5 wt.% NaCl solution [1]. TAZ achieved a maximum inhibition efficiency of 84.4%, which is slightly lower than ATA (86.4%) and DAT (87.1%), indicating that amino substitution marginally enhances inhibition, but the unsubstituted triazole core (as in the sodium salt) still provides substantial and commercially relevant protection.

Corrosion Inhibition Aluminum Brass Electrochemistry

Sodium-Ion Battery Energy Density Enhancement: 1,2,4-Triazole Sodium as a Multifunctional Cathode Additive

In a direct application study, 1,2,4-triazole sodium (TS) was evaluated as a cathode sodiation additive in a hard carbon//Na3V2(PO4)3 sodium-ion full cell [1]. Incorporation of 10 wt% TS into the cathode formulation increased the full-cell energy density from 180 Wh kg⁻¹ to 196 Wh kg⁻¹, representing an 8.9% improvement. This performance boost is attributed to the additive's dual function: compensating for irreversible Na⁺ loss during initial cycling and forming a beneficial NaF-rich cathode electrolyte interphase (CEI).

Sodium-Ion Batteries Cathode Additive Energy Storage

Coordination Chemistry: Sodium 1,2,4-Triazolate as a Precursor to Defined Crystalline Architectures

The sodium salts of 3,5-disubstituted 1,2,4-triazolates, including sodium 3,5-diacetyl-1,2,4-triazolate and sodium 3,5-dibenzoyl-1,2,4-triazolate, were crystallographically characterized [1]. The former forms a helical coordination polymer ([4(Me)(H2O)]∞), while the latter crystallizes as a methanol-bridged dimer ([4(Ph)(CH3OH)2]2). These structures demonstrate the ability of the sodium 1,2,4-triazolate anion to direct specific supramolecular architectures, a property not observed with the neutral triazole or other alkali metal salts. This structural predictability is critical for designing functional coordination polymers and macrocyclic complexes.

Coordination Chemistry Crystal Engineering Schiff-Base Macrocycles

High-Purity Synthesis via Optimized Process: Achieving 99.5% Purity in Triazole Sodium

A patented process for the preparation of triazole sodium (the sodium salt of 1,2,4-triazole) yields product with a purity of 99.5% [1]. This is achieved through a one-step reaction of formamide with hydrazine hydrate at 150-180°C for 12-15 hours, followed by treatment with a butanediol/methanol mixed solvent and sodium hydroxide solution. The process eliminates intermediate isolation steps and utilizes solvent recycling, resulting in a high-purity product suitable for demanding pharmaceutical and agrochemical syntheses.

Process Chemistry Green Synthesis Purity Optimization

Evidence-Backed Application Scenarios for 1,2,4-Triazole Sodium (CAS 43177-42-0)


Corrosion Inhibitor Formulations for Aluminum Alloys in Chloride Environments

Based on the comparable corrosion inhibition efficiency of the 1,2,4-triazole core (84.4% at maximum inhibition) against amino-substituted derivatives [1], 1,2,4-triazole sodium is a cost-effective building block for formulating corrosion inhibitors for aluminum brass and other aluminum alloys exposed to saline or chloride-rich environments. Its high water solubility facilitates easy incorporation into aqueous treatment solutions, while its inhibition performance provides substantial protection, making it a practical choice for industrial cooling systems and marine applications where cost and performance must be balanced.

Advanced Sodium-Ion Battery Cathode Engineering

In the development of high-energy-density sodium-ion batteries, 1,2,4-triazole sodium offers a unique advantage as a multifunctional cathode sodiation additive [1]. Its ability to boost full-cell energy density by 8.9% (from 180 to 196 Wh kg⁻¹) while simultaneously promoting a stable NaF-rich cathode electrolyte interphase makes it a compelling component for next-generation energy storage devices. This application scenario is exclusive to the sodium salt form and is not accessible with the parent neutral triazole or other simple triazole derivatives, positioning it as a high-value material for battery researchers and manufacturers.

Coordination Polymer and Supramolecular Synthesis

For researchers in coordination chemistry and crystal engineering, 1,2,4-triazole sodium serves as a reliable precursor to well-defined supramolecular architectures, such as helical coordination polymers and methanol-bridged dimers [1]. The predictable coordination behavior of the sodium triazolate anion, as demonstrated by single-crystal X-ray diffraction, enables the rational design of functional materials with targeted properties (e.g., porosity, magnetism, or catalytic activity). This scenario is particularly relevant for academic and industrial laboratories focused on advanced materials synthesis, where structural control is paramount.

High-Purity Intermediate for Regulated Pharmaceutical Synthesis

In the manufacture of triazole-containing active pharmaceutical ingredients (APIs) like fluconazole, the purity of the starting triazole sodium salt directly impacts process robustness and final product quality [1]. A documented synthetic route achieving 99.5% purity minimizes the need for additional purification steps and reduces the risk of impurity carryover, which is critical for meeting stringent regulatory standards (e.g., ICH Q3A). This scenario justifies the selection of 1,2,4-triazole sodium from suppliers who can demonstrate adherence to such high-purity processes, particularly for commercial-scale API production and abbreviated new drug applications (ANDAs).

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